molecular formula C9H9NO2 B1168357 Azasetron hydrochloride CAS No. 123040-94-8

Azasetron hydrochloride

Cat. No.: B1168357
CAS No.: 123040-94-8
InChI Key:
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Description

Azasetron hydrochloride is a potent antiemetic agent primarily used to prevent nausea and vomiting induced by chemotherapy, radiotherapy, and surgery. It functions as a selective antagonist of the serotonin 5-HT3 receptor, which plays a crucial role in the emetic response. This compound is known for its high efficacy and safety profile, making it a valuable option in clinical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azasetron hydrochloride involves several key steps:

Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to ensure high yield and purity. The process includes:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are not commonly detailed.

    Reduction: The reduction of nitro groups to amines is a key step in its synthesis.

    Substitution: The formation of the benzoxazine ring involves nucleophilic substitution reactions.

Common Reagents and Conditions:

    Nitration: Fuming nitric acid and acetic anhydride.

    Reduction: Stannous chloride and hydrochloric acid.

    Cyclization: Chloroacetyl chloride.

Major Products:

Scientific Research Applications

Azasetron hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Azasetron hydrochloride exerts its antiemetic effects by selectively binding to and inhibiting 5-HT3 receptors located in the central and peripheral nervous systems. This inhibition prevents serotonin from binding to these receptors, thereby blocking the transmission of emetic signals to the brain. The drug is well-absorbed and widely distributed, with hepatic metabolism involving cytochrome P450 enzymes and renal excretion .

Comparison with Similar Compounds

    Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.

    Granisetron: Known for its high affinity for 5-HT3 receptors and used in chemotherapy-induced nausea and vomiting.

    Dolasetron: Also a 5-HT3 receptor antagonist with a similar mechanism of action.

Uniqueness: Azasetron hydrochloride is unique due to its high receptor binding affinity and selectivity, which contribute to its potent antiemetic properties. It is particularly noted for its efficacy in both acute and delayed phases of chemotherapy-induced nausea and vomiting .

Properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKBKPJYAHLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924358
Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123040-16-4
Record name Y 25130
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123040-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azasetron hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AZASETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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